N1-(4-fluorobenzyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide
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Overview
Description
N1-(4-fluorobenzyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a fluorobenzyl group, a thiophenyl-substituted piperidine, and an oxalamide moiety, which together contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorobenzyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide typically involves a multi-step process:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved through the reaction of 4-(thiophen-2-yl)piperidine with an appropriate alkylating agent under basic conditions.
Introduction of the Fluorobenzyl Group: The next step involves the introduction of the 4-fluorobenzyl group. This can be done via a nucleophilic substitution reaction where the piperidine intermediate reacts with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Oxalamide Formation: The final step is the formation of the oxalamide linkage. This is typically achieved by reacting the substituted piperidine with oxalyl chloride, followed by the addition of an amine to form the oxalamide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorobenzyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the oxalamide moiety using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(4-fluorobenzyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its reactive functional groups.
Biology: Investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a candidate for drug development targeting specific biological pathways.
Industry: Utilized in the development of novel materials with specific electronic or photonic properties due to the presence of the thiophene ring.
Mechanism of Action
The mechanism by which N1-(4-fluorobenzyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide exerts its effects is largely dependent on its interaction with molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For instance, the piperidine moiety may interact with neurotransmitter receptors, while the oxalamide group can form hydrogen bonds with active sites of enzymes, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-chlorobenzyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide
- N1-(4-methylbenzyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide
- N1-(4-bromobenzyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide
Uniqueness
N1-(4-fluorobenzyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its electronic properties and reactivity. The fluorine atom can enhance the compound’s stability and its ability to participate in specific chemical reactions, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2S/c21-17-5-3-15(4-6-17)14-23-20(26)19(25)22-9-12-24-10-7-16(8-11-24)18-2-1-13-27-18/h1-6,13,16H,7-12,14H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYSEEIWWPLAPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNC(=O)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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